
3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine typically involves the bromination of 6-methylindole followed by a series of reactions to introduce the propanamine group. The reaction conditions may include:
- Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
- Alkylation with a suitable alkylating agent to introduce the propanamine group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to remove the bromine atom.
Substitution: Nucleophilic substitution reactions to replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Bromo-6-methyl-1H-indol-3-yl)propan-1-amine
- 3-(5-Bromo-6-methyl-2-indolyl)-1-propanamine
Uniqueness
3-(5-Bromo-6-methyl-3-indolyl)-1-propanamine is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological and chemical properties compared to other similar compounds.
Conclusion
This compound is a compound with potential applications in various scientific fields
Propriétés
Formule moléculaire |
C12H15BrN2 |
|---|---|
Poids moléculaire |
267.16 g/mol |
Nom IUPAC |
3-(5-bromo-6-methyl-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H15BrN2/c1-8-5-12-10(6-11(8)13)9(7-15-12)3-2-4-14/h5-7,15H,2-4,14H2,1H3 |
Clé InChI |
XFHMPKIMCJJNAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Br)C(=CN2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B13727178.png)
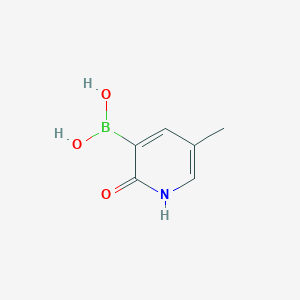

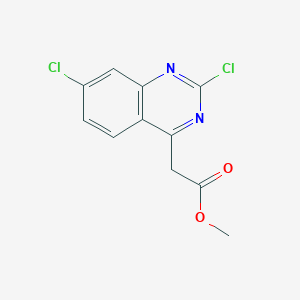

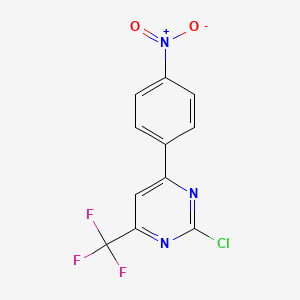
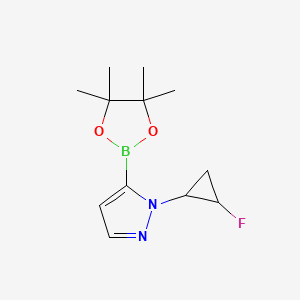
![ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate](/img/structure/B13727215.png)
![Methyl 3-(2-hydroxyethyl)-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13727216.png)

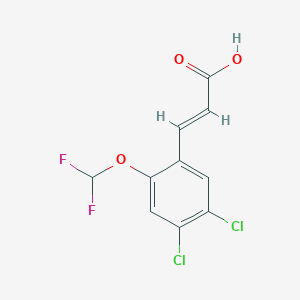

![4-[2-(4-Ethoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B13727232.png)

